(S)-2-Amino-2-ethyloctanoic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl (2S)-2-amino-2-ethyloctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-4-7-8-9-10-12(13,5-2)11(14)15-6-3/h4-10,13H2,1-3H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFGKSUCLYNHHE-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)(C(=O)OCC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@](CC)(C(=O)OCC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435670 |

Source

|

| Record name | (S)-2-Amino-2-ethyloctanoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164453-65-0 |

Source

|

| Record name | (S)-2-Amino-2-ethyloctanoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(S)-2-Amino-2-ethyloctanoic acid ethyl ester CAS number and structure

CAS Number: 164453-65-0

Part 1: Executive Summary & Chemical Identity

Introduction

(S)-2-Amino-2-ethyloctanoic acid ethyl ester is a specialized, chiral

Chemical Identification Data

| Parameter | Details |

| Chemical Name | (S)-2-Amino-2-ethyloctanoic acid ethyl ester |

| Synonyms | Ethyl (S)- |

| CAS Number | 164453-65-0 (Specific (S)-enantiomer) |

| Related CAS | 164262-28-6 (Racemate); 114781-19-0 (Free Acid, S-isomer) |

| Molecular Formula | |

| Molecular Weight | 215.33 g/mol |

| SMILES | CCCCCC(N)C(=O)OCC |

| InChI Key | BWFGKSUCLYNHHE-UHFFFAOYSA-N |

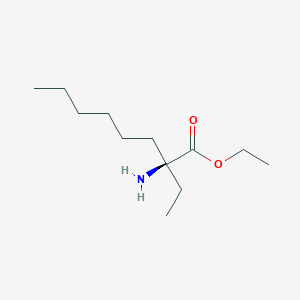

Part 2: Structural Analysis & Stereochemistry

The defining feature of this molecule is the quaternary center at position 2 (the

Cahn-Ingold-Prelog (CIP) Priority

To confirm the (S)-configuration, we assign priorities to the substituents on the chiral center (

- (Highest atomic number: N)

- (Carbon bonded to O, O)

- (Hexyl group: Carbon bonded to C, H, H - longer chain)

- (Ethyl group: Carbon bonded to C, H, H - shorter chain)

Configuration: With the lowest priority group (Ethyl) oriented away (or assessing relative to the Hexyl group), the arrangement

Structural Visualization

The following diagram illustrates the connectivity and the steric environment of the

Caption: Structural connectivity of (S)-2-Amino-2-ethyloctanoic acid ethyl ester showing the quaternary center.

Part 3: Synthesis Methodologies

Producing the enantiopure (S)-isomer requires asymmetric synthesis. The two primary industrial/research pathways are the Schöllkopf Bis-Lactim Ether Method (highly stereoselective) and the Strecker Synthesis (requires resolution).

Pathway A: Asymmetric Synthesis (Schöllkopf Method)

This is the gold standard for synthesizing quaternary

-

Starting Material: Schöllkopf auxiliary (typically derived from L-Valine).

-

Mechanism: The auxiliary directs the incoming alkyl group to the less hindered face of the enolate.

Protocol:

-

Formation of Bis-Lactim Ether: Condense L-Valine with Glycine, cyclize to diketopiperazine, and O-methylate (using trimethyloxonium tetrafluoroborate).

-

First Alkylation (Introduction of Hexyl): Deprotonate with

-BuLi at -78°C; add 1-iodohexane. -

Second Alkylation (Introduction of Ethyl): Deprotonate again; add iodoethane. Note: The order of alkylation (Hexyl then Ethyl vs. Ethyl then Hexyl) influences the final stereochemistry. To get (S)-quaternary amino acids, the larger group is typically introduced first, or the auxiliary configuration is inverted.

-

Hydrolysis: Mild acidic hydrolysis releases the chiral amino acid ester and recycles the valine auxiliary.

Pathway B: Strecker Synthesis & Enzymatic Resolution

Used for bulk production where racemic mixtures are acceptable or enzymatic resolution is planned.

-

Ketone Precursor: 3-Nonanone (Ethyl hexyl ketone).

-

Reaction: 3-Nonanone +

+ -

Hydrolysis: Acid hydrolysis converts nitrile to acid.

-

Esterification: Ethanol/HCl reflux.

-

Resolution: Use an esterase (e.g., Pig Liver Esterase or Lipase) to selectively hydrolyze the (R)-ester, leaving the (S)-ester intact (or vice versa depending on enzyme specificity).

Caption: Synthesis workflow from 3-nonanone to the enantiopure (S)-ester via Strecker/Resolution.

Part 4: Applications in Drug Development

Peptidomimetics & Conformational Constraint

The substitution of the

-

Helical Promotion:

-dialkyl amino acids strongly favor -

Metabolic Stability: The absence of the

-proton renders the adjacent peptide bond nearly immune to cleavage by standard proteases (chymotrypsin, trypsin), extending the half-life of peptide drugs.

Specific Utility

-

HCV Protease Inhibitors: Similar lipophilic quaternary amino acids are often found in the P1 or P2 positions of macrocyclic inhibitors.

-

Neurological Targets: Lipophilic amino acid esters can cross the blood-brain barrier more effectively than their free acid counterparts.

Part 5: Handling & Stability

-

Storage: Keep at 2-8°C under inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis if exposed to moisture.

-

Solubility: Highly soluble in organic solvents (DCM, Ethyl Acetate, Methanol); low solubility in water due to the lipophilic hexyl/ethyl chains.

-

Safety: Irritant. Wear gloves and safety glasses. Avoid inhalation.

References

-

ChemBK. (2024). CAS 164453-65-0 Data Sheet: (S)-2-Amino-2-ethyloctanoic acid ethyl ester. Retrieved from [Link]

- Schöllkopf, U., et al. (1981). Enantioselective Synthesis of Quaternary Alpha-Amino Acids. Angewandte Chemie International Edition.

-

PubChem. (2024). Ethyl 2-amino-2-ethyloctanoate Compound Summary. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of (S)-2-Amino-2-ethyloctanoic acid ethyl ester

Abstract

The exploration of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. (S)-2-Amino-2-ethyloctanoic acid ethyl ester, a non-proteinogenic amino acid derivative, presents a unique structural scaffold that warrants comprehensive investigation.[1][2][3] This technical guide provides a rigorous, in-depth framework for the in silico modeling of this compound, designed for researchers, scientists, and drug development professionals. By leveraging a suite of computational methodologies, we can proactively characterize its drug-like properties, predict potential biological targets, and elucidate its mechanism of action at a molecular level. This guide eschews a rigid template, instead presenting a logical, causality-driven workflow that mirrors a real-world computational drug discovery campaign.[4][5][6][7] Each protocol is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references. Our objective is to furnish the scientific community with a robust computational strategy to unlock the therapeutic promise of (S)-2-Amino-2-ethyloctanoic acid ethyl ester and similar novel chemical entities.

Introduction: The Rationale for In Silico Investigation

(S)-2-Amino-2-ethyloctanoic acid ethyl ester is a chiral, non-proteinogenic amino acid.[1][2][3] Its structure, characterized by an alpha-ethyl group and an octanoic acid ethyl ester side chain, suggests a lipophilic character that could influence its pharmacokinetic profile, including its ability to cross cellular membranes.[8] The presence of both a primary amine and an ester functional group provides sites for potential hydrogen bonding and hydrophobic interactions, respectively, which are critical for molecular recognition by biological targets.[9]

The power of in silico modeling lies in its ability to predict a compound's behavior before resource-intensive and time-consuming experimental studies are undertaken.[10] By constructing computational models, we can perform high-throughput virtual screening, assess pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and simulate interactions with putative protein targets.[11][12][13] This approach, a key component of computer-aided drug design (CADD), significantly accelerates the drug discovery pipeline by prioritizing the most promising candidates for further development.[5][7]

This guide will delineate a multi-faceted computational workflow, commencing with the fundamental characterization of the molecule and progressing through target identification, molecular docking, and molecular dynamics simulations to provide a holistic understanding of its potential as a therapeutic agent.

Foundational Analysis: Ligand Preparation and Physicochemical Profiling

The journey of in silico modeling begins with the accurate representation and characterization of the molecule of interest. This initial phase is critical, as the quality of the input data directly dictates the reliability of all subsequent predictions.

3D Structure Generation and Optimization

The first step is to generate a three-dimensional (3D) structure of (S)-2-Amino-2-ethyloctanoic acid ethyl ester. This can be accomplished using various molecular modeling software packages. The resulting structure must then be subjected to energy minimization to obtain a low-energy, stable conformation. This process typically employs force fields like MMFF94 or UFF.

Physicochemical Property Prediction

A suite of physicochemical properties can be computationally predicted to assess the "drug-likeness" of the molecule. These descriptors are crucial for early-stage evaluation and are often guided by frameworks such as Lipinski's Rule of Five.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 215.34 g/mol | Influences absorption and distribution. |

| LogP (octanol-water partition coefficient) | 3.2 (estimated) | A measure of lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 (from the amine group) | Important for target binding and solubility. |

| Hydrogen Bond Acceptors | 3 (from the ester and amine groups) | Important for target binding and solubility. |

| Polar Surface Area (PSA) | 52.32 Ų (estimated) | Influences membrane permeability and oral bioavailability. |

Note: The values in this table are estimations based on the chemical structure and may vary slightly depending on the prediction software used.

ADMET Profiling: Predicting Pharmacokinetics and Toxicity

Early assessment of a compound's ADMET properties is paramount to de-risk drug development projects.[11][14] In silico ADMET prediction models, often built using quantitative structure-activity relationship (QSAR) approaches and machine learning algorithms, provide a rapid and cost-effective means of flagging potential liabilities.[10][11][15]

ADMET Prediction Workflow

A typical in silico ADMET prediction workflow involves submitting the 3D structure of the compound to a variety of predictive models. Numerous commercial and academic software platforms are available for this purpose.

Experimental Protocol: In Silico ADMET Prediction

-

Input: A 3D, energy-minimized structure of (S)-2-Amino-2-ethyloctanoic acid ethyl ester in a suitable format (e.g., SDF, MOL2).

-

Software: Utilize a validated ADMET prediction platform (e.g., SwissADME, pkCSM, StarDrop).

-

Prediction Modules:

-

Absorption: Predict human intestinal absorption (HIA) and Caco-2 cell permeability.

-

Distribution: Estimate blood-brain barrier (BBB) penetration and plasma protein binding.

-

Metabolism: Identify potential sites of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Predict total clearance and renal organic cation transporter (OCT2) substrate likelihood.

-

Toxicity: Screen for potential cardiotoxicity (hERG inhibition), mutagenicity (AMES test), hepatotoxicity, and skin sensitization.

-

-

Analysis: Scrutinize the output data, paying close attention to any predicted liabilities. For instance, strong inhibition of a major CYP enzyme or a positive AMES test would be significant red flags.

Target Identification and Validation: Finding the Biological Partner

A crucial step in drug discovery is identifying the biological target(s) through which a compound exerts its effects.[16] For a novel compound like (S)-2-Amino-2-ethyloctanoic acid ethyl ester, several computational approaches can be employed to generate and prioritize a list of putative protein targets.[17][18][19]

Ligand-Based Target Prediction

This approach leverages the principle that structurally similar molecules often share similar biological targets. By comparing the fingerprint of our query compound to databases of known bioactive molecules (e.g., ChEMBL), we can infer potential targets.[17]

Experimental Protocol: Ligand-Based Target Prediction

-

Input: The 2D or 3D structure of (S)-2-Amino-2-ethyloctanoic acid ethyl ester.

-

Tool: Employ a target prediction server such as SwissTargetPrediction or SuperPred.

-

Methodology: The tool will calculate a 2D or 3D similarity score between the query molecule and a library of known ligands.

-

Output: A ranked list of potential protein targets, often categorized by protein class (e.g., enzymes, transporters, GPCRs). The output should be critically evaluated, considering the biological plausibility of the predicted targets.

Molecular Docking: Simulating the Binding Interaction

Once a list of putative targets has been generated, molecular docking can be used to predict the preferred binding orientation and affinity of the ligand to the protein's active site.[20][21] This structure-based approach is instrumental in understanding the molecular basis of interaction and for guiding lead optimization.[6][7]

Molecular Docking Workflow

The docking process involves preparing the protein and ligand structures, defining the binding site, and then running the docking algorithm to generate a set of possible binding poses, which are then scored and ranked.[22][23]

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

-

Perform energy minimization to relax the protein structure.

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of (S)-2-Amino-2-ethyloctanoic acid ethyl ester.

-

Assign partial charges and define rotatable bonds.

-

-

Binding Site Definition:

-

Identify the active site of the protein. If a co-crystallized ligand is present in the original PDB file, its location can be used to define the binding pocket.

-

Define a "grid box" that encompasses the entire binding site.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or Glide.

-

The program will systematically explore different conformations and orientations of the ligand within the grid box.

-

-

Pose Analysis and Scoring:

-

The docking program will output a series of binding poses, each with a corresponding binding affinity score (e.g., in kcal/mol).

-

Visualize the top-scoring poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and the protein.

-

Molecular Dynamics Simulations: Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more dynamic and realistic view of the protein-ligand complex over time.[24][25] MD simulations can be used to assess the stability of the docked pose, calculate binding free energies, and understand the role of solvent molecules in the binding process.[26][27][28]

Molecular Dynamics Simulation Workflow

An MD simulation begins with the docked protein-ligand complex, which is then solvated and subjected to a series of energy minimization and equilibration steps before the production simulation is run.

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation:

-

Start with the top-scoring docked pose of the (S)-2-Amino-2-ethyloctanoic acid ethyl ester-protein complex.

-

Generate a topology file for the ligand using a tool like the CGenFF server.

-

Place the complex in a periodic box of water molecules.

-

Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.

-

Run a series of equilibration steps under constant volume (NVT) and then constant pressure (NPT) to allow the solvent to relax around the protein-ligand complex.

-

-

Production Simulation:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to allow for adequate sampling of the conformational space.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key metrics include root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimate of the binding affinity.

-

Analyze the hydrogen bond network and other key interactions over the course of the simulation.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

Should a series of analogues of (S)-2-Amino-2-ethyloctanoic acid ethyl ester be synthesized and their biological activities determined, QSAR modeling can be employed to build a mathematical relationship between the chemical structures and their activities.[29][30][31][32][33] This can provide valuable insights into the key structural features that govern activity and can be used to predict the activity of new, unsynthesized compounds.

QSAR Modeling Workflow

A typical QSAR workflow involves descriptor calculation, model building using various machine learning algorithms, and rigorous model validation.

Experimental Protocol: QSAR Modeling

-

Data Set Preparation:

-

Compile a dataset of structurally related compounds with their corresponding biological activity data.

-

Divide the dataset into a training set for model building and a test set for external validation.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors).

-

-

Model Building:

-

Use a machine learning algorithm (e.g., multiple linear regression, partial least squares, support vector machines, or random forest) to build a model that correlates the descriptors with the biological activity.

-

-

Model Validation:

-

Assess the statistical significance and predictive power of the model using various metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root-mean-square error (RMSE).

-

Validate the model using the external test set to ensure its generalizability.

-

Visualizations and Logical Flow

To enhance the understanding of the described workflows, the following diagrams, generated using Graphviz, illustrate the logical relationships between the key stages of the in silico modeling process.

Caption: Overall workflow for the in silico modeling of the target compound.

Caption: Detailed workflow for the molecular docking process.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous framework for the in silico modeling of (S)-2-Amino-2-ethyloctanoic acid ethyl ester. By systematically applying the described computational methodologies, researchers can gain profound insights into the molecule's drug-like properties, potential biological targets, and mechanism of action. This in-depth computational characterization is an indispensable first step in the modern drug discovery process, enabling a more informed and efficient path towards the development of novel therapeutics. The principles and protocols detailed herein are not only applicable to the title compound but can also be adapted for the investigation of other novel chemical entities, thereby serving as a valuable resource for the broader drug discovery community.

References

-

Computational Methods in Drug Discovery. National Institutes of Health (NIH). [Link]

-

Accelerating drug discovery with disruptive computational methods. Drug Target Review. [Link]

-

In Silico ADMET Prediction Service. CD ComputaBio. [Link]

-

What are computational methods in drug discovery?. Patsnap Synapse. [Link]

-

Computational methods in drug discovery. Beilstein Journal of Organic Chemistry. [Link]

-

Computational Approaches for Drug Discovery. MDPI. [Link]

-

In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher. [Link]

-

Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]

-

Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. Chemical Reviews. [Link]

-

Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible. Bioinformatics. [Link]

-

Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

-

Predict putative protein targets for small molecules using a new tool. Bioinformatics Review. [Link]

-

Target prediction process based on small molecule ligands. ResearchGate. [Link]

-

Predicting protein targets for drug-like compounds using transcriptomics. PLOS Computational Biology. [Link]

-

AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). BioExcel. [Link]

-

Protein homology reveals new targets for bioactive small molecules. Bioinformatics. [Link]

-

Protocol for Molecular Dynamics Simulations of Proteins. Journal of Visualized Experiments. [Link]

-

Predicting small-molecule inhibition of protein complexes. bioRxiv. [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Peptide Drugs QSAR Modeling Based on a New Descriptor of Amino Acids- SVGT. Letters in Drug Design & Discovery. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

Protein-Ligand Complex - MD Tutorials. Justin A. Lemkul. [Link]

-

Protein and Non-Protein Amino Acids Objectives. UGC MOOCs. [Link]

-

Amino Acids- Properties, Structure, Classification, Functions. LND College, Motihari. [Link]

-

Molecular Docking Tutorial. Khaled H. Barakat. [Link]

-

Systematic Comparison and Comprehensive Evaluation of 80 Amino Acid Descriptors in Peptide QSAR Modeling. Journal of Chemical Information and Modeling. [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. National Institutes of Health (NIH). [Link]

-

Molecular Docking Part - 3 | Protein & Ligand Docking | Computer-Aided Drug Designing. YouTube. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

Systematic Comparison and Comprehensive Evaluation of 80 Amino Acid Descriptors in Peptide QSAR Modeling. ResearchGate. [Link]

-

QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. National Institutes of Health (NIH). [Link]

-

QSAR Models for Predicting the Similarity in Binding Profiles for Pairs of Protein Kinases and the Variation of Models between Experimental Data Sets. Journal of Chemical Information and Modeling. [Link]

-

General characteristics of non-proteinogenic amino acids. ResearchGate. [Link]

-

Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. National Institutes of Health (NIH). [Link]

-

All About Amino Acids. JPT Peptide Technologies. [Link]

-

2-Ethylhexanoic acid. Wikipedia. [Link]

-

Butanoic acid, 2-amino-, ethyl ester, (2S)-. PubChem. [Link]

-

2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester. NIST WebBook. [Link]

-

Ethyl 2-amino-2-cyanoacetate. PubChem. [Link]

-

Properties of Esters. Chemistry LibreTexts. [Link]

Sources

- 1. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpt.com [jpt.com]

- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. What are computational methods in drug discovery? [synapse.patsnap.com]

- 7. BJOC - Computational methods in drug discovery [beilstein-journals.org]

- 8. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. drugpatentwatch.com [drugpatentwatch.com]

- 11. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 12. mdpi.com [mdpi.com]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. bioinformaticsreview.com [bioinformaticsreview.com]

- 18. researchgate.net [researchgate.net]

- 19. Predicting protein targets for drug-like compounds using transcriptomics | PLOS Computational Biology [journals.plos.org]

- 20. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 21. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sites.ualberta.ca [sites.ualberta.ca]

- 23. m.youtube.com [m.youtube.com]

- 24. academic.oup.com [academic.oup.com]

- 25. bio-protocol.org [bio-protocol.org]

- 26. AMBER Protein-ligand complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 27. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 28. Protein-Ligand Complex [mdtutorials.com]

- 29. benthamdirect.com [benthamdirect.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

Application Note: Chiral Synthesis of (S)-2-Amino-2-ethyloctanoic Acid Ethyl Ester

Introduction

α,α-disubstituted α-amino acids are a class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry and drug development. Their unique structural features, which include a quaternary stereocenter at the α-carbon, impart conformational constraints on peptides and peptidomimetics. This can lead to increased metabolic stability, enhanced biological activity, and improved receptor selectivity. (S)-2-Amino-2-ethyloctanoic acid ethyl ester is a valuable chiral building block belonging to this class of compounds. This application note provides a detailed protocol for its asymmetric synthesis utilizing the robust and well-established Schöllkopf bis-lactim ether method.

The Schöllkopf method offers a reliable strategy for the synthesis of chiral α-amino acids through the diastereoselective alkylation of a chiral glycine enolate equivalent.[1] The key to this method's high stereocontrol is the use of a chiral auxiliary derived from an readily available amino acid, in this case, D-valine, to ensure the desired (S)-configuration of the final product.[1][2] The bulky isopropyl group of the valine-derived auxiliary effectively shields one face of the glycine-derived enolate, directing the approach of electrophiles to the opposite face with high diastereoselectivity.[3][4]

This guide will detail the multi-step synthesis, including the preparation of the Schöllkopf chiral auxiliary, a sequential diastereoselective alkylation to introduce the ethyl and hexyl groups at the α-carbon, the hydrolytic cleavage of the auxiliary, and the final esterification to yield the target compound.

Overall Synthetic Scheme

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of the Schöllkopf Chiral Auxiliary

The synthesis begins with the preparation of the key chiral auxiliary, the bis-lactim ether, from D-valine and glycine. This involves the formation of a diketopiperazine, followed by O-methylation.

Protocol 1: Synthesis of (R)-3-isopropylpiperazine-2,5-dione

-

Dipeptide Formation: In a round-bottom flask, dissolve D-valine (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in methanol. Add a base such as sodium methoxide (2.0 eq) and stir at room temperature for 24 hours.

-

Cyclization: Concentrate the reaction mixture under reduced pressure. The resulting residue is then heated in a suitable high-boiling solvent (e.g., ethylene glycol) at approximately 170-190°C to induce cyclization to the diketopiperazine.[5]

-

Purification: After cooling, the precipitated (R)-3-isopropylpiperazine-2,5-dione is collected by filtration, washed with a cold solvent like methanol, and can be further purified by recrystallization from hot water.[5]

Protocol 2: Synthesis of (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf Auxiliary)

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-3-isopropylpiperazine-2,5-dione (1.0 eq) and anhydrous dichloromethane.

-

O-methylation: Add trimethyloxonium tetrafluoroborate (Meerwein's salt, 2.5 eq) to the suspension. Stir the mixture vigorously at room temperature for 18-24 hours. The reaction should result in a clear solution.[1]

-

Work-up: Upon completion, cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of ice, followed by concentrated ammonium hydroxide solution.

-

Extraction and Purification: Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the Schöllkopf auxiliary as a colorless oil.

Part 2: Sequential Diastereoselective Alkylation

With the chiral auxiliary in hand, the next stage involves a two-step, sequential alkylation to introduce the ethyl and hexyl groups, thereby creating the quaternary α-carbon stereocenter. The order of addition of the alkyl halides can be varied, though typically the less sterically demanding electrophile is added first.

Protocol 3: First Alkylation (Ethyl Iodide)

-

Setup: In a flame-dried, nitrogen-purged flask, dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise while maintaining the temperature. Stir for 30 minutes to ensure complete formation of the lithiated aza-enolate.[1]

-

Alkylation: Add ethyl iodide (1.1 eq) to the solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude mono-alkylated product is typically used directly in the next step without further purification.

Protocol 4: Second Alkylation (1-Iodohexane)

-

Setup and Metalation: The crude mono-ethylated auxiliary from the previous step is redissolved in anhydrous THF in a flame-dried, nitrogen-purged flask. The solution is cooled to -78 °C, and n-BuLi (1.05 eq) is added dropwise. The mixture is stirred for 30 minutes.

-

Alkylation: 1-Iodohexane (1.1 eq) is added to the solution at -78 °C. The reaction is stirred at this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

Quenching and Work-up: The reaction is quenched with saturated aqueous ammonium chloride and worked up as described in Protocol 3.

-

Purification: The resulting crude di-alkylated bis-lactim ether can be purified by flash column chromatography on silica gel to yield the pure product.

Part 3: Hydrolysis and Esterification

The final steps involve the cleavage of the chiral auxiliary to release the free amino acid, followed by esterification to yield the target ethyl ester.

Protocol 5: Mild Acidic Hydrolysis

-

Cleavage: Dissolve the purified di-alkylated intermediate in a mixture of THF and 0.25 M aqueous hydrochloric acid.[1]

-

Reaction Monitoring: Stir the mixture at room temperature for 24-48 hours. The hydrolysis can be monitored by TLC or LC-MS to ensure completion.

-

Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the THF. The aqueous solution is then washed with diethyl ether to remove the D-valine methyl ester auxiliary. The aqueous layer containing the hydrochloride salt of (S)-2-amino-2-ethyloctanoic acid is then carefully neutralized to its isoelectric point using a suitable base (e.g., aqueous ammonia), which will cause the free amino acid to precipitate.

-

Purification: The precipitated amino acid can be collected by filtration, washed with cold water, and dried under vacuum.

Protocol 6: Fischer Esterification

-

Setup: Suspend the dried (S)-2-amino-2-ethyloctanoic acid (1.0 eq) in anhydrous ethanol.

-

Acid Catalyst: Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture, or alternatively, add a catalytic amount of concentrated sulfuric acid.

-

Reaction: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the esterification can be monitored by TLC.[6]

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is carefully adjusted to ~8-9 with a base like sodium bicarbonate. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, (S)-2-amino-2-ethyloctanoic acid ethyl ester, can be purified by flash column chromatography.

Quantitative Data Summary

The Schöllkopf method is known for its high diastereoselectivity, which directly translates to high enantiomeric excess of the final amino acid product.

| Step | Electrophile | Diastereomeric Excess (de) | Typical Yield (%) |

| First Alkylation | Ethyl Iodide | >95% | 85-95% |

| Second Alkylation | 1-Iodohexane | >95% | 70-85% |

| Hydrolysis | - | - | 80-90% |

| Esterification | - | - | 75-85% |

Note: Diastereomeric excess and yields are based on typical results reported in the literature for the Schöllkopf method.[1][7]

Mechanism of Stereochemical Control

The high degree of stereoselectivity in the Schöllkopf method is a direct consequence of the steric hindrance imposed by the bulky isopropyl group of the D-valine-derived chiral auxiliary.

Caption: Steric shielding by the isopropyl group directs alkylation.

After deprotonation with n-BuLi, a planar lithiated aza-enolate is formed. The large isopropyl group from the D-valine residue effectively blocks the top face of this planar intermediate. Consequently, the incoming electrophile (the alkyl halide) can only approach from the less sterically hindered bottom face. This facial bias leads to the preferential formation of the trans-alkylated product with very high diastereoselectivity.[3][4] Since the chiral auxiliary is subsequently cleaved, this diastereoselectivity is transferred to the newly formed stereocenter of the α-amino acid, resulting in a high enantiomeric excess of the desired (S)-enantiomer.

Conclusion

The Schöllkopf bis-lactim ether method provides a highly effective and reliable pathway for the asymmetric synthesis of (S)-2-Amino-2-ethyloctanoic acid ethyl ester. The use of a D-valine-derived chiral auxiliary ensures excellent stereocontrol during the sequential alkylation steps. This detailed protocol offers a comprehensive guide for researchers in medicinal chemistry and drug development for the preparation of this and other structurally similar α,α-disubstituted α-amino acids.

References

-

Schöllkopf, U. (1981). Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]

- Schöllkopf, U., Groth, U., & Deng, C. (1981). Asymmetric-Synthesen von Aminosäuren. Angewandte Chemie, 93(9), 810-812.

- BenchChem. (2025). The Schöllkopf Method: A Technical Guide to Asymmetric Amino Acid Synthesis.

- Kuban, J., et al. (2003). Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. Russian Chemical Bulletin, 52(10), 2249-2252.

- Myers, A. G., & Gleason, J. L. (1999). Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide. Journal of the American Chemical Society, 121(45), 10828-10829.

- Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics (pp. 251-303).

- Georg, G. I., et al. (2001). Novel Applications of the Schöllkopf Chiral Auxiliary: A New and Efficient Enantioselective Synthesis of β-Lactams Possessing a C-4 Quaternary Stereocenter. Organic Letters, 3(15), 2353-2355.

- BenchChem. (2025). Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis with a Focus on L-Valine Derivatives.

- Kotha, S., & Sreenivasachary, N. (2001). Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. Polish Journal of Chemistry, 75(5), 643-650.

- Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press.

- Anand, R., & Vimal, M. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids.

- Pearson Education. (2024).

- Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]

- 3. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

Asymmetric Synthesis of α,α-Disubstituted Amino Acid Esters: Strategies and Protocols

An Application Guide for the Modern Organic Chemist

Abstract

α,α-Disubstituted amino acids are integral components in contemporary drug discovery and peptide design, imparting unique conformational constraints and enhanced proteolytic stability to bioactive molecules. Their synthesis in enantiomerically pure form, however, presents a formidable challenge due to the steric congestion associated with the creation of a quaternary stereocenter. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the principal strategies for the asymmetric synthesis of α,α-disubstituted amino acid esters. We delve into the foundational principles and mechanistic details of chiral auxiliary-mediated methods, phase-transfer catalysis, organocatalysis, and biocatalytic approaches. Each section is designed to bridge theory with practice, offering field-proven insights into experimental design, detailed step-by-step protocols for key transformations, and comparative data to guide methodological selection.

The Strategic Imperative for α,α-Disubstituted Amino Acids

The replacement of a proteinogenic amino acid with an α,α-disubstituted analogue is a powerful strategy in medicinal chemistry. The quaternary α-carbon atom restricts the conformational freedom of the peptide backbone, forcing it to adopt specific secondary structures such as β-turns or helical arrangements.[1] This structural pre-organization can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the steric hindrance at the α-position renders the adjacent peptide bonds resistant to cleavage by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.[2]

Despite their utility, the construction of these chiral building blocks is non-trivial. The absence of an α-proton in the final product precludes racemization, but its presence in the precursors often complicates stereocontrol. The key to success lies in methodologies that can effectively discriminate between the two prochiral faces of a nucleophilic glycine equivalent or a related precursor. This guide will navigate the most robust and widely adopted of these methodologies.

Chiral Auxiliary-Mediated Diastereoselective Alkylation

One of the most reliable strategies for establishing stereochemistry is the temporary installation of a chiral auxiliary. This covalently attached chiral moiety directs the approach of an incoming electrophile to one face of a prochiral enolate, leading to a diastereomeric product mixture from which the desired stereoisomer can be isolated.

The Schöllkopf Bis-Lactim Ether Method

Developed by Ulrich Schöllkopf in 1981, this method remains a stalwart in the field for its high fidelity and predictability.[3][4] It utilizes a C2-symmetric chiral auxiliary derived from the coupling of glycine and valine.

Causality and Mechanism: The success of the Schöllkopf method hinges on the steric directing effect of the bulky isopropyl group of the valine auxiliary. The process begins with the cyclization of a Gly-Val dipeptide to form a 2,5-diketopiperazine. O-alkylation with Meerwein's salt generates the key bis-lactim ether intermediate.[5] Treatment with a strong base, such as n-butyllithium (n-BuLi), at low temperatures selectively deprotonates the glycine unit, forming a planar, lithiated aza-enolate. The isopropyl group from the valine residue effectively shields one face of this planar enolate. Consequently, the subsequent alkylation with an electrophile occurs exclusively from the less hindered face, establishing the new stereocenter with high diastereoselectivity. The final step is a mild acidic hydrolysis, which cleaves the auxiliary to release the desired (R)- or (S)-α-alkylated amino acid methyl ester, depending on whether L- or D-valine was used as the auxiliary.[4][5]

Caption: Mechanism of the Schöllkopf Asymmetric Synthesis.

Protocol 1: Asymmetric Synthesis of (R)-α-Methylphenylalanine Methyl Ester via the Schöllkopf Method

This protocol is adapted from the procedures outlined by Schöllkopf et al.[3][5]

Materials:

-

(R)-3-Isopropylpiperazine-2,5-dione (derived from L-Valine and Glycine)

-

Trimethyloxonium tetrafluoroborate (Meerwein's salt)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes)

-

Benzyl bromide (BnBr)

-

Saturated aqueous NH₄Cl

-

0.25 M HCl (aqueous)

-

Diethyl ether or Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Part A: Synthesis of the Bis-lactim Ether

-

Under a nitrogen atmosphere, suspend (R)-3-isopropylpiperazine-2,5-dione (1.0 eq) in anhydrous DCM.

-

Add trimethyloxonium tetrafluoroborate (2.5 eq) portion-wise to the suspension.

-

Stir the mixture at room temperature for 18-24 hours until a clear solution is formed. Monitor by TLC.

-

Cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer three times with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude bis-lactim ether, which can be used directly in the next step.

Part B: Diastereoselective Alkylation

-

Dissolve the crude bis-lactim ether (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-flushed flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir for 30 minutes at -78 °C. The formation of the lithiated species is often indicated by a color change.

-

Add benzyl bromide (1.2 eq) dropwise to the solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract three times with diethyl ether.

-

Combine the organic extracts, dry over MgSO₄, filter, and concentrate in vacuo. The crude alkylated bis-lactim ether can be purified by flash chromatography (silica gel, hexane/ethyl acetate gradient).

Part C: Hydrolysis and Product Isolation

-

Dissolve the purified alkylated intermediate in 0.25 M aqueous HCl.

-

Stir the mixture at room temperature for 4-6 hours until hydrolysis is complete (monitored by TLC).

-

Wash the aqueous solution with diethyl ether to remove the valine methyl ester auxiliary.

-

Basify the aqueous layer to pH 9-10 with a suitable base (e.g., NH₄OH) and extract the desired amino acid ester with ethyl acetate.

-

Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched α-methylphenylalanine methyl ester.

| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield of Alkylated Intermediate | Reference |

| Methyl Iodide | >95% | ~85% | [3][4] |

| Ethyl Iodide | >95% | ~80% | [3][4] |

| Benzyl Bromide | >98% | ~90% | [3][4] |

| Allyl Bromide | >95% | ~88% | [3][4] |

Phase-Transfer Catalysis: An Economical and Scalable Approach

Phase-transfer catalysis (PTC) offers a powerful and operationally simple alternative to stoichiometric chiral auxiliaries. This method uses a chiral catalyst (typically 1-10 mol%) to mediate the reaction between reactants located in different phases (e.g., a solid base and an organic solution).[6]

Causality and Mechanism: The archetypal PTC system for amino acid synthesis involves the alkylation of a glycine tert-butyl ester protected as a benzophenone imine (a Schiff base). The Schiff base enhances the acidity of the α-proton. In a biphasic system (e.g., toluene/50% aq. KOH), a chiral quaternary ammonium salt, such as those derived from Cinchona alkaloids (O'Donnell and Maruoka catalysts), acts as the phase-transfer catalyst.[6][7] The catalyst exchanges its counter-ion (e.g., bromide) for a hydroxide ion in the aqueous phase. In the organic phase, this hydroxide deprotonates the glycine Schiff base to generate an enolate. This enolate forms a tight, chiral ion pair with the quaternary ammonium catalyst. This chiral ion pair is the key to enantioselectivity; the bulky substituents on the catalyst sterically block one face of the enolate, directing the incoming electrophile to the other face. After alkylation, the catalyst returns to the aqueous phase to restart the cycle. The use of a tert-butyl ester is crucial as it is resistant to saponification under the basic reaction conditions.[6]

Sources

- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids – UC Santa Barbara Office of Technology & Industry Alliances [tia.ucsb.edu]

- 3. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]

- 4. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 7. Maruoka Catalysts [sigmaaldrich.com]

Analytical techniques for characterizing amino acid esters

Application Note: Comprehensive Characterization of Amino Acid Esters

Introduction & Scope

Amino acid esters (e.g., Valine methyl ester, Phenylalanine ethyl ester) are critical intermediates in peptide synthesis and high-value prodrug moieties (e.g., Valacyclovir, Valganciclovir).[1] By masking the carboxyl group, these esters modify lipophilicity and bioavailability.[1] However, they present unique analytical challenges:

-

Kinetic Instability: They are prone to hydrolysis and diketopiperazine formation, particularly under basic conditions or in aqueous solution.[1]

-

Lack of Chromophores: Aliphatic amino acid esters (Gly, Ala, Val, Leu, Ile) possess weak UV absorbance, making standard UV-Vis detection at 254 nm ineffective.[1]

-

Chiral Integrity: Enantiomeric purity is non-negotiable in pharmaceutical applications, yet esterification conditions can induce racemization.[1]

This guide provides a self-validating analytical framework for characterizing these compounds, moving beyond generic protocols to chemically grounded methodologies.

Strategic Analytical Workflow

The following decision matrix outlines the logical progression for characterizing a new amino acid ester lot.

Figure 1: Analytical workflow ensuring identity and chemical purity are established before investing in expensive chiral method development.

Chemical Purity & Stability (RP-HPLC)

Challenge: Amino acid esters hydrolyze rapidly at pH > 7. Standard generic gradients using pH 7 phosphate buffers will cause on-column degradation, leading to "ghost peaks" of the free amino acid.[1]

Solution: Use a "pH-Stiffened" acidic mobile phase.[1]

Protocol A: Stability-Indicating RP-HPLC Method

Applicability: All amino acid esters (Aliphatic and Aromatic).[1]

| Parameter | Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax SB-C18) | Sterically protected C18 phases resist acid hydrolysis and provide retention for polar amines.[1] |

| Mobile Phase A | 0.1% Perchloric Acid (HClO₄) or 0.1% TFA in Water | Critical: Low pH (~2.[1]0) protonates the amine (ensuring solubility) and suppresses ester hydrolysis.[1] |

| Mobile Phase B | Acetonitrile (0.1% TFA) | ACN provides lower backpressure than Methanol.[1] |

| Gradient | 0-5 min: 2% B (Isocratic hold for polar free acid)5-20 min: 2% → 60% B20-25 min: 60% B | The initial hold ensures the free amino acid (hydrolysis degradant) separates from the void volume.[1] |

| Detection | Primary: CAD (Charged Aerosol Detection)Secondary: UV at 205-210 nm | Aliphatic esters (Val, Leu) are invisible at 254 nm.[1] CAD is universal and equimolar.[1] |

| Temp | 25°C | Keep near ambient. Higher temps accelerate on-column hydrolysis.[1] |

Validation Check: Inject a sample of the free amino acid alone. It must elute earlier than the ester (due to the polar carboxyl group) and be baseline resolved.[1]

Enantiomeric Purity (Chiral Analysis)

Challenge: Amino acid esters are primary amines. Traditional derivatization (e.g., OPA) can be unstable.[1] Solution: Two robust pathways exist. Path A (Direct) is preferred for QC.[1] Path B (Indirect) is preferred for R&D/complex matrices.[1]

Path A: Direct Resolution (Crown Ether Columns)

Crown ether columns (e.g., Daicel CROWNPAK CR-I(+)) are specifically designed to complex with primary ammonium ions (

-

Mechanism: The ammonium group of the amino acid ester sits inside the crown ether "cage." The chiral center's substituents encounter steric barriers, allowing separation.[1]

-

Requirement: The sample must be protonated (Acidic Mobile Phase).[1]

Protocol B: Direct Chiral HPLC

-

Mobile Phase: Perchloric Acid (pH 1.0 to 2.[1]0) / Acetonitrile (85:15 v/v).[1][2]

-

Note: Lower temperature (e.g., 5-15°C) often improves resolution significantly on crown ether phases.[1]

-

-

Flow Rate: 0.4 mL/min.

-

Detection: UV 200 nm (Ester carbonyl absorption).

Path B: Indirect Resolution (Marfey’s Reagent)

If a crown ether column is unavailable, or if the ester is secondary (e.g., Proline ester), use Marfey’s Reagent (FDAA).[1] This converts enantiomers into diastereomers, which are separable on a standard C18 column.[1]

Protocol C: Marfey’s Derivatization

-

Reaction: Mix 50 µL sample (50 mM) + 100 µL 1% Marfey’s Reagent (in acetone) + 20 µL 1M NaHCO₃.

-

Incubation: Heat at 40°C for 60 mins. (Caution: Excessive heat/pH can hydrolyze the ester; monitor strictly).[1]

-

Quench: Add 20 µL 1M HCl to stop reaction and protonate the derivative.

-

Analysis: Inject on the Standard C18 method (Protocol A). The L-L and L-D diastereomers will have different retention times.

Structural Identification (Spectroscopy)

To prove the ester formation and rule out salt mixtures, specific spectral markers must be identified.[1]

NMR Spectroscopy ( H)

-

The "Ester Shift": Look for the alkoxy group signals.[1]

-

The Alpha-Proton: The

-proton of the amino acid shifts downfield by ~0.2-0.5 ppm compared to the free zwitterionic amino acid due to the removal of the carboxylate negative charge.

FT-IR Spectroscopy

-

Carbonyl Differentiation:

References

-

Bhushan, R., & Brückner, H. (2004).[1][3] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.[1][3] Link[1][3]

-

Daicel Corporation. (n.d.).[1] Separation of Free Amino Acids and Primary Amines Using CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies Application Note. Link

-

Holzgrabe, U., et al. (2018).[1] Quantitative analysis of underivatized amino acids... using a corona-charged aerosol detector.[1][4] Journal of Chromatography A. Link

-

FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

Sources

Overcoming solubility issues with (S)-2-Amino-2-ethyloctanoic acid ethyl ester

Executive Chemical Profile

Before addressing specific solubility failures, it is critical to understand the physicochemical conflict within this molecule.

-

Compound: (S)-2-Amino-2-ethyloctanoic acid ethyl ester[1]

-

Core Challenge: Extreme Lipophilicity vs. Ionizability.

-

The "Grease" Factor: The molecule possesses a C8 (octyl) chain and an ethyl group at the

-carbon, plus an ethyl ester. This creates a highly hydrophobic "tail" (LogP predicted > 4.0).[1][2] -

The "Head" Factor: The primary amine is the only polar handle. In its free base form, the molecule is essentially a "lipid" and will not dissolve in water.

-

Steric Hindrance: The quaternary

-carbon (

-

Troubleshooting Modules

Module A: Synthesis & Purification (The "Oiling Out" Issue)

User Issue: "I treated the free base with HCl in ether, but instead of a white solid, I got a sticky yellow oil that won't crystallize."

Root Cause: The high flexibility of the octyl chain and the ethyl ester disrupts the crystal lattice energy. Standard HCl salts of lipophilic amino esters often form "ionic liquids" or oils rather than crystals because the Van der Waals forces of the alkyl chains dominate over the ionic lattice.

Protocol: The Counter-Ion Switch (PTSA Method) If the HCl salt oils out, switch to p-Toluenesulfonic Acid (PTSA) .[2] The bulky tosylate anion provides a "scaffold" for the lipophilic chains to pack against, often inducing crystallization.

Step-by-Step Recovery:

-

Free Base Recovery: Dissolve the oily HCl salt in Dichloromethane (DCM).[1] Wash with saturated NaHCO₃ (aq) to regenerate the free base.[1] Dry organic layer (

) and evaporate.[1][2] -

PTSA Salt Formation:

-

Dissolve 1.0 equiv of Free Base in minimal Ethyl Acetate (EtOAc) .

-

Add 1.0 equiv of p-Toluenesulfonic acid monohydrate (dissolved in minimal EtOAc).

-

Critical Step: If no precipitate forms immediately, add Hexane or Diisopropyl ether dropwise until the solution turns slightly cloudy (turbid).

-

Seed & Chill: Scratch the glass vessel to induce nucleation and store at -20°C overnight.

-

Data Comparison: Salt Properties

| Property | Hydrochloride (HCl) Salt | Tosylate (PTSA) Salt |

| Crystallinity | Low (Often Hygroscopic Oil) | High (Stable Solid) |

| Hygroscopicity | High (Absorbs water rapidly) | Low |

| Solubility (Water) | Moderate (Surfactant-like) | Low |

| Solubility (DCM) | Good | Excellent |

Module B: Biological Assay Formulation

User Issue: "The compound precipitates immediately when added to PBS (pH 7.4) for cell assays, even from a DMSO stock."

Root Cause: At pH 7.4, a significant portion of the amine (pKa ~7.8–8.0) deprotonates to the free base.[1] The free base is insoluble.[1] Furthermore, the "crash" precipitation occurs because the water molecules strip away the DMSO solvation shell faster than the molecule can disperse.

The "Invisible Micelle" Trap: Because this molecule resembles a lipid (polar head, non-polar tail), it may form micelles rather than a true solution. This can lead to false positives in assays due to membrane disruption rather than specific binding.[1]

Protocol: The "Co-Solvent Ramp" Formulation Do not inject pure DMSO stock directly into PBS.[1] Use an intermediate dilution step.

-

Prepare Stock: 10 mM in 100% DMSO.

-

Intermediate Step (The Bridge): Dilute stock 1:10 into PEG-400 or Propylene Glycol .[1][2]

-

Final Dilution: Add the PEG/DMSO mix to the aqueous buffer.

-

Target: Final DMSO < 1%, Final PEG < 5%.[1]

-

-

Alternative (If precipitation persists): Use HP-

-Cyclodextrin .[1][2]

Module C: Stability & Hydrolysis

User Issue: "My LC-MS shows a new peak (M-28) appearing after 24 hours in solution."

Root Cause: This is Ester Hydrolysis (Loss of Ethyl group -> Free Acid).[1][2]

-

Note: While

-disubstituted amino acids are more stable than standard amino esters due to steric hindrance shielding the carbonyl, they are still susceptible to base-catalyzed hydrolysis at pH > 8.0.[1][2]

Prevention:

-

pH Control: Maintain pH < 7.0 for storage.

-

Temperature: Store aqueous/DMSO solutions at -20°C. Never store at 4°C for prolonged periods (hydrolysis continues slowly).

-

Avoid Carbonates: Do not use Carbonate/Bicarbonate buffers for long incubations; they accelerate ester cleavage.[1][2] Use HEPES or MOPS.[1][2]

Decision Logic & Workflows

Workflow 1: Solubility & Formulation Decision Tree

Use this logic to select the correct solvent system based on your application.

Figure 1: Decision matrix for solvent and salt selection based on experimental context.

Workflow 2: The "Anti-Oil" Purification Protocol

Follow this specific pathway to recover crystalline material from a failed HCl salt attempt.

Figure 2: Step-by-step recovery protocol for converting non-crystalline oils into stable solids.[1][2]

References

-

Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard protocols for ester handling and hydrolysis prevention). [1][2]

-

Stahl, P. H., & Wermuth, C. G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Source for PTSA salt selection for lipophilic amines).

-

Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Basis for Cyclodextrin formulation strategy).

-

ResearchGate Community Discussion. (2016). Long chain alkyl esters of amino acids? (Validating the "oiling out" phenomenon of long-chain amino esters and PTSA solutions).

-

Misra, A., et al. (2021).[1] Effects of steric hindrance... on ester prodrugs. Biological and Pharmaceutical Bulletin. (Confirming hydrolysis kinetics of alpha-substituted esters).

Sources

Scaling up the production of (S)-2-Amino-2-ethyloctanoic acid ethyl ester

Technical Support Center: Scaling (S)-2-Amino-2-ethyloctanoic Acid Ethyl Ester

Executive Technical Overview

The target molecule, (S)-2-Amino-2-ethyloctanoic acid ethyl ester , represents a specific class of

While asymmetric Strecker synthesis is possible, the industry standard for scalable, high-purity production has shifted toward Biocatalytic Kinetic Resolution or Asymmetric Phase Transfer Catalysis (PTC) . This guide focuses on the Enzymatic Hydrolysis route, as it offers the highest optical purity (>99% ee) and ease of operation in standard batch reactors, with a secondary section on Chemical Alkylation.

Master Process Workflow (Visualization)

The following diagram outlines the standard Kinetic Resolution workflow. This process relies on the selective hydrolysis of the (S)-enantiomer from a racemic ester mixture using a hydrolase enzyme (typically Rhizopus or Bacillus derived), followed by separation and re-esterification.

Caption: Figure 1. Kinetic resolution workflow for isolating the (S)-enantiomer via selective hydrolysis and subsequent re-esterification.

Technical Support: Troubleshooting & FAQs

This section addresses real-world deviations encountered during the scale-up (100g to 10kg batches).

Module A: Biocatalytic Resolution (Enzymatic Hydrolysis)

Q1: The reaction starts fast but stalls at ~30% conversion. Adding more enzyme doesn't help. What is happening?

-

Diagnosis: This is likely Product Inhibition or pH Crash .

-

The Mechanism: The hydrolysis releases the free amino acid and ethanol. The free acid significantly lowers the pH of the unbuffered reaction mixture. Most hydrolases (like Bacillus proteases or CALB) denature or become inactive below pH 6.0 [1].

-

Corrective Action:

-

Implement pH Stat Titration: At scale, buffers are insufficient. You must use an autotitrator to continuously add 1M NaOH (or KOH) to maintain pH between 7.5 and 8.0.

-

Check Ethanol Toxicity: If the ethanol byproduct concentration exceeds 5-10%, it may inhibit the enzyme. Apply a mild vacuum (200 mbar) to continuously remove ethanol if your reactor allows, or dilute the reaction mixture.

-

Q2: My Enantiomeric Excess (ee) is degrading. I achieved 99% ee at 50g scale, but only 92% at 1kg scale.

-

Diagnosis: Non-Enzymatic Hydrolysis (Background Hydrolysis) or Shear Stress .

-

The Mechanism: At larger scales, "hot spots" of high pH can occur where the base (NaOH) is added if mixing is inefficient. High local pH (>10) causes chemical hydrolysis of both enantiomers, diluting the ee.

-

Corrective Action:

-

Optimize Base Addition: Ensure the base addition tube is submerged and located in a high-turbulence zone (near the impeller tip) to disperse it instantly.

-

Lower Temperature: Reduce reaction temperature from 40°C to 25°C. Chemical hydrolysis has a higher activation energy than enzymatic hydrolysis; lowering T suppresses the background reaction more than the enzymatic one [2].

-

Q3: We are forming a stable emulsion during the workup (separation of (S)-Acid and (R)-Ester).

-

Diagnosis: Surfactant effect of the long-chain amino acid (octanoic tail).

-

Corrective Action:

-

Adjust pH for Separation: Do not extract at neutral pH.

-

Step 1: Acidify to pH 2.0 (The amino acid becomes cationic/water-soluble; the ester remains organic).

-

Step 2: Wash the aqueous phase with MTBE to remove the (R)-ester.

-

Step 3: Adjust aqueous phase to pH 6.0 (Isoelectric point) to precipitate the (S)-amino acid zwitterion, or extract into n-butanol if precipitation is difficult.

-

-

Use Filter Aids: If the enzyme powder is causing the emulsion, filter through a Celite pad before attempting phase separation.

-

Module B: Chemical Synthesis (Phase Transfer Catalysis)

Q4: Using the O'Donnell Schiff Base method, we see significant di-alkylation (dialkyl impurity).

-

Diagnosis: Over-reaction due to high concentration or improper addition order.

-

The Mechanism: The mono-alkylated product is still acidic and can be deprotonated and alkylated again, especially with the reactive ethyl iodide/bromide.

-

Corrective Action:

-

Order of Alkylation: Always install the larger group (octyl/hexyl) first, then the smaller group (ethyl). The steric bulk of the first group protects against over-alkylation during the second step [3].

-

Catalyst Choice: Switch to a rigid Chiral Phase Transfer Catalyst (e.g., Maruoka catalyst or Cinchona alkaloid derivative) which creates a tight ion pair, sterically blocking the second attack [4].

-

Quantitative Data: Solvent & Parameter Selection

Table 1 summarizes the critical parameters for the enzymatic route based on aggregate field data.

| Parameter | Optimal Range | Critical Failure Point | Notes |

| pH | 7.2 – 7.8 | < 6.0 or > 9.0 | Use pH-stat mode. High pH causes racemization. |

| Temperature | 25°C – 35°C | > 45°C | Enzyme thermal denaturation risk. |

| Substrate Conc. | 0.5M – 1.0M | > 1.5M | High viscosity/inhibition. |

| Co-solvent | DMSO or MTBE (5-10%) | > 20% | Co-solvents improve solubility but deactivate enzyme at high %. |

| Conversion Target | 40-45% | > 50% | Stop before 50% to ensure high ee of the product acid (S-form). |

Detailed Protocol: Enzymatic Resolution (100g Scale)

Objective: Isolate (S)-2-Amino-2-ethyloctanoic acid for subsequent esterification.

-

Preparation: In a 2L reactor with overhead stirring and pH probe, suspend Racemic Ethyl 2-amino-2-ethyloctanoate (100g, ~0.43 mol) in Phosphate Buffer (100 mM, pH 7.5, 800 mL).

-

Initiation: Add Protease/Lipase (e.g., Aspergillus melleus or Bacillus sp., 5-10 wt% relative to substrate).

-

Reaction: Stir at 30°C. Maintain pH at 7.5 automatically using 2M NaOH .

-

Monitoring: Monitor consumption of NaOH. The reaction is complete when ~0.45 equivalents of base have been consumed (approx 24-48 hours).

-

Checkpoint: Verify ee of the produced acid by chiral HPLC (C18 Crown ether column or similar).

-

-

Quench: Lower pH to 2.0 using conc. HCl to stop enzyme activity and protonate the amine.

-

Separation:

-

Extract the unreacted (R)-Ester with MTBE (3 x 300 mL). Keep the organic layer for racemization/recycling.

-

The aqueous layer contains the (S)-Amino Acid .

-

-

Isolation: Neutralize aqueous layer to pH 6.0 (isoelectric point). The (S)-amino acid will precipitate. Filter and dry.

-

Final Esterification: Reflux the (S)-acid in Ethanol/SOCl2 (2.0 equiv) for 4 hours to yield (S)-2-Amino-2-ethyloctanoic acid ethyl ester .

References

-

Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution.Organic Process Research & Development. (2023). Highlights pH control in

-disubstituted amino ester resolution.[1] -

Enantioselective Synthesis of

-Disubstituted Amino Acid Derivatives via Enzymatic Resolution. Journal of Organic Chemistry. (1996). Discusses temperature effects on selectivity. -

The Synthesis of Amino Acids by Phase-Transfer Reactions. Tetrahedron Letters. (1978).[2] The foundational O'Donnell method for alkylation.

-

Asymmetric Phase-Transfer Catalysis. Maruoka Group. High-selectivity catalysts for hindered amino acids.

Sources

A Comparative Guide to the Synthesis of α-Disubstituted Amino Acids: Phase-Transfer Catalysis vs. Asymmetric Strecker Synthesis

Introduction: The Significance of Steric Hindrance in Peptide and Drug Design

α,α-Disubstituted amino acids (α,α-AAs) represent a class of non-proteinogenic amino acids of paramount importance in medicinal chemistry and materials science. By replacing the α-hydrogen of a standard amino acid with a second substituent, these molecules introduce significant steric constraints. When incorporated into peptides, this unique feature restricts conformational flexibility, often inducing stable secondary structures like β-turns or helical folds.[1] This conformational rigidity not only aids in the study of protein-ligand interactions but also enhances the metabolic stability of peptide-based therapeutics by shielding them from proteolytic degradation. Consequently, the development of efficient, stereoselective synthetic routes to access enantiomerically pure α,α-AAs is a critical objective for researchers in drug discovery and chemical biology.

This guide provides an in-depth comparison of two prominent and mechanistically distinct strategies for the asymmetric synthesis of α,α-AAs: the alkylation of an existing amino acid scaffold via Asymmetric Phase-Transfer Catalysis (PTC) , and the de novo construction from a ketone precursor using the Asymmetric Strecker Synthesis . We will delve into the causality behind the experimental choices for each route, provide validated protocols, and present a quantitative comparison to guide your selection of the optimal synthetic pathway.

Method 1: Asymmetric Phase-Transfer Catalysis (PTC) Alkylation of Alanine Derivatives

This strategy is an extension of the well-established O'Donnell amino acid synthesis.[2] It leverages an existing chiral center or, more commonly, a chiral catalyst to direct the stereoselective alkylation of an enolate derived from a mono-substituted amino acid precursor. The key to this method's success lies in the use of a Schiff base (imine) to activate the α-proton, making it sufficiently acidic for deprotonation under relatively mild basic conditions.

Causality of Experimental Design:

-

Schiff Base Formation: The starting material, typically an alanine tert-butyl ester, is converted into a benzophenone imine. This serves two purposes: it protects the amine functionality and, more importantly, the bulky phenyl groups of the imine delocalize the negative charge of the resulting enolate, increasing its stability and controlling its geometry.

-

Phase-Transfer Catalysis: The reaction is conducted in a biphasic system (solid-liquid or liquid-liquid). A chiral quaternary ammonium salt, often derived from Cinchona alkaloids, acts as the phase-transfer catalyst.[3] It forms a lipophilic ion pair with the enolate generated in the solid or aqueous basic phase, transporting it into the organic phase where the alkylating agent resides.

-

Chiral Environment: The intricate three-dimensional structure of the chiral catalyst creates a highly organized environment around the enolate. This chiral pocket effectively blocks one face of the planar enolate, forcing the incoming electrophile (alkyl halide) to approach from the less sterically hindered face, thus inducing high enantioselectivity.[3]

-

Solid-Liquid System: Using a solid base like powdered potassium hydroxide (KOH) with an organic solvent like toluene is often preferred for synthesizing α,α-disubstituted amino acids. This anhydrous condition prevents potential side reactions like hydrolysis of the ester or imine and can lead to higher yields and selectivities.[1]

Visualizing the PTC Workflow

Caption: Workflow for PTC synthesis of α,α-AAs.

Detailed Experimental Protocol: Synthesis of (R)-α-Methyl-p-chlorophenylalanine

This protocol is adapted from the work of Ooi, Takeuchi, Kameda, and Maruoka.[1]

-

Schiff Base Preparation: To a solution of L-alanine tert-butyl ester hydrochloride in dichloromethane, add an equimolar amount of benzophenone imine and triethylamine. Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Purify by column chromatography to obtain the N-(diphenylmethylene)alanine tert-butyl ester.

-

Asymmetric Alkylation: To a mixture of the alanine Schiff base (0.2 mmol) and the C2-symmetric chiral phase-transfer catalyst (S,S)-1 (0.02 mmol, 10 mol%) in toluene (2 mL) at 0 °C, add powdered potassium hydroxide (10 equiv.).

-

Stir the suspension vigorously for 10 minutes.

-

Add p-chlorobenzyl bromide (1.2 equiv.) to the mixture.

-

Continue stirring at 0 °C for 16 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify the residue by silica gel chromatography to yield the protected α,α-disubstituted amino acid.

-

Deprotection: Hydrolyze the purified product with 3N HCl in tetrahydrofuran at room temperature to remove the imine and tert-butyl ester protecting groups, yielding the final (R)-α-methyl-p-chlorophenylalanine.

Method 2: Asymmetric Strecker Synthesis

The Strecker synthesis, first reported in 1850, is a cornerstone of amino acid chemistry.[4] It constructs the amino acid backbone from three simple components: a carbonyl compound (a ketone for α,α-AAs), an ammonia source, and a cyanide source. The key intermediate is an α-aminonitrile, which is subsequently hydrolyzed to the carboxylic acid. To achieve stereocontrol, a chiral amine (auxiliary) is used in place of ammonia.

Causality of Experimental Design:

-

Chiral Auxiliary: An enantiomerically pure amine, such as (R)-phenylglycinol or (R)-phenylglycine amide, is used.[5][6] This amine condenses with the ketone to form a chiral imine in situ.

-

Diastereoselective Cyanide Addition: The chiral auxiliary creates a biased steric environment around the imine. The incoming cyanide nucleophile (e.g., from TMSCN or NaCN) preferentially attacks one face of the iminium ion, leading to the formation of one diastereomer of the α-aminonitrile over the other.

-

Crystallization-Induced Asymmetric Transformation: A powerful feature of this method, particularly with auxiliaries like (R)-phenylglycine amide, is the potential for dynamic kinetic resolution.[7] If one diastereomer of the α-aminonitrile is less soluble, it will crystallize from the solution. This shifts the equilibrium of the reversible imine formation and cyanide addition, causing the more soluble diastereomer to epimerize in solution and eventually convert entirely to the less soluble, precipitating form. This can dramatically increase the diastereomeric excess of the product to >99:1.[7]

-